N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-16(25-20-18-11)17(23)22(9-12-5-4-8-24-12)10-14-13-6-3-7-15(13)21(2)19-14/h4-5,8H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURSZCNIKJZBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1795358-38-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. Its structure incorporates a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1795358-38-1 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant activity against various bacteria and fungi.
In a comparative study, the minimum inhibitory concentration (MIC) of this compound was evaluated against common pathogens. Results indicated that it exhibited moderate to high antimicrobial activity, comparable to established antibiotics such as ciprofloxacin and ketoconazole .
Anti-inflammatory Properties
The compound’s potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in stimulated macrophages. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .
Case Studies
- Antimicrobial Evaluation : A study published in ResearchGate highlighted the synthesis and antimicrobial evaluation of thiadiazole derivatives. Among them, compounds structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The study suggested that the compound could be further developed as a therapeutic agent for cancer treatment .
Scientific Research Applications
The compound exhibits several biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Potential : Studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of furan and pyrazole groups may enhance these effects by interfering with cellular mechanisms involved in tumor growth .
Case Studies
Several studies have highlighted the efficacy of related compounds and their mechanisms of action:
- Thiadiazole Derivatives in Antimicrobial Research :
- Anticancer Activities :
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of this compound be optimized for higher yield?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reagent stoichiometry, and reaction time. For example, using polar aprotic solvents like N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base can improve alkylation efficiency in heterocyclic systems . Multi-step protocols, such as coupling thiadiazole precursors with furan and pyrazole moieties via nucleophilic substitution, may enhance purity. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product .
Q. What spectroscopic methods are suitable for characterizing the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ ~6.3–7.4 ppm), pyrazole methyl groups (δ ~1.2–1.5 ppm), and thiadiazole carbons (δ ~150–160 ppm) .
- FT-IR : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydrocyclopenta[c]pyrazole core using single-crystal diffraction .
Q. What preliminary assays evaluate its biological activity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Staphylococcus aureus and Escherichia coli) at varying pH levels, as thiadiazole derivatives exhibit pH-dependent activity . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), prioritizing concentrations <10 μM to avoid non-specific effects .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For instance, thiadiazole derivatives show enhanced antimicrobial activity at pH 7.4 compared to acidic conditions due to improved solubility . Validate findings using orthogonal assays (e.g., time-kill kinetics vs. MIC) and standardize protocols (e.g., CLSI guidelines). Cross-reference structural analogs (e.g., triazole-thioacetamides) to identify substituent-specific trends .
Q. What computational strategies predict binding affinity to target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of enzymes like CYP450 or DNA gyrase. Prioritize the pyrazole-thiadiazole core for hydrogen bonding with active-site residues (e.g., Arg121 in gyrase). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to design SAR studies for derivatives with improved pharmacokinetics?
- Methodological Answer : Modify substituents systematically:
- Furan ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
- Pyrazole core : Replace the methyl group with trifluoromethyl to improve lipophilicity (logP optimization) .
- Thiadiazole : Substitute sulfur with selenium to modulate redox activity.
Evaluate ADME properties using in silico tools (SwissADME) and validate with hepatic microsomal assays .
Q. What analytical techniques detect degradation products under stress conditions?
- Methodological Answer : Use HPLC-MS/MS with a C18 column (acetonitrile/water gradient) to monitor hydrolytic degradation (e.g., at pH 2.0 and 9.0). Identify cleavage of the carboxamide bond (~m/z 250–300 fragments) and thiadiazole ring oxidation (~m/z +16 for sulfoxide formation) . Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
